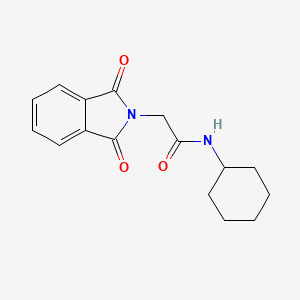
N-cyclohexyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is a chemical compound with the molecular formula C16H18N2O3 and a molecular weight of 286.333 g/mol . This compound is known for its unique structure, which includes a cyclohexyl group and an isoindoline-1,3-dione moiety. It is used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide typically involves the reaction of cyclohexylamine with phthalic anhydride to form the intermediate N-cyclohexylphthalimide. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same basic principles as the laboratory methods, with optimizations for yield and purity.
化学反应分析
Types of Reactions
N-cyclohexyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the isoindoline-1,3-dione moiety to isoindoline.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the compound.
Reduction: Isoindoline derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
科学研究应用
N-cyclohexyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-cyclohexyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide involves its interaction with specific molecular targets. The isoindoline-1,3-dione moiety can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
N-cyclohexyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-methylacetamide: Similar structure with an additional methyl group.
N-cyclohexyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-methylpropanamide: Similar structure with a propanamide group.
(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-acetyl chloride: Similar structure with an acetyl chloride group.
Uniqueness
N-cyclohexyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is unique due to its specific combination of a cyclohexyl group and an isoindoline-1,3-dione moiety. This structure imparts distinct chemical properties and potential biological activities that are not observed in its similar compounds.
生物活性
N-cyclohexyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide, a compound with the molecular formula C16H18N2O3 and CAS number 33845-21-5, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a cyclohexyl group linked to an acetamide moiety and a unique 1,3-dioxoisoindole structure. The presence of the dioxoisoindole ring is significant as it contributes to the compound's chemical reactivity and biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . In vitro studies have shown that it can inhibit the growth of various bacterial strains. The mechanism appears to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.
Anticancer Activity
The compound has also been investigated for its anticancer properties . Studies suggest that it may exert cytotoxic effects on cancer cells by inhibiting key enzymes involved in cell proliferation and survival. For example, it has been shown to induce apoptosis in specific cancer cell lines through the modulation of signaling pathways related to cell growth and death.
The proposed mechanism of action involves selective binding to enzymes or receptors implicated in disease pathways. This selective interaction may lead to the inhibition of tumor growth or microbial activity. Ongoing research aims to further elucidate these interactions and assess the compound's efficacy in vivo.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| N-cyclohexyl-2-(1,3-dioxoisoindol-2-yl)acetamide | Lacks the dihydro structure | Simpler structure; less biological activity |
| N-cyclohexyl-N-methylacetamide | Methyl group instead of cyclohexyl | Different pharmacological profile |
| N-cyclohexyl-N-(4-nitrophenyl)acetamide | Substituted aromatic ring | Enhanced electronic properties |
The unique combination of structural features in this compound contributes significantly to its specific chemical reactivity and biological activity compared to related compounds.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects against common pathogens such as E. coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at low concentrations, suggesting its potential as an antibacterial agent.
- Cancer Cell Line Testing : In vitro testing on various cancer cell lines demonstrated that this compound inhibited cell proliferation by inducing apoptosis. The study reported IC50 values indicating potent cytotoxicity against specific tumor types .
属性
CAS 编号 |
33845-21-5 |
|---|---|
分子式 |
C16H18N2O3 |
分子量 |
286.33 g/mol |
IUPAC 名称 |
N-cyclohexyl-2-(1,3-dioxoisoindol-2-yl)acetamide |
InChI |
InChI=1S/C16H18N2O3/c19-14(17-11-6-2-1-3-7-11)10-18-15(20)12-8-4-5-9-13(12)16(18)21/h4-5,8-9,11H,1-3,6-7,10H2,(H,17,19) |
InChI 键 |
PHVJQPSQVPSJQQ-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
溶解度 |
33.4 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















